2,2-Dimethyl-3-(4-methylphenyl)propan-1-ol
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Overview
Description
2,2-Dimethyl-3-(p-tolyl)propan-1-ol is an organic compound with the molecular formula C12H18O. It is also known by other names such as Benzenepropanol, β,β,3-trimethyl, and Majantol. This compound is characterized by its aromatic ring and a hydroxyl group attached to a three-carbon chain with two methyl groups at the second carbon position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(p-tolyl)propan-1-ol typically involves the reaction of p-tolylmagnesium bromide with 2,2-dimethylpropanal in the presence of a suitable solvent like diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar Grignard reaction techniques. The process involves careful control of temperature and pressure to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: 2,2-Dimethyl-3-(p-tolyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(p-tolyl)propan-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further affecting molecular pathways .
Comparison with Similar Compounds
- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- 3-(2,2-Dimethyl-3-hydroxypropyl)toluene
- Benzenepropanol, β,β,3-trimethyl
Uniqueness: 2,2-Dimethyl-3-(p-tolyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of an aromatic ring and a hydroxyl group makes it versatile in various chemical reactions and applications .
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10-4-6-11(7-5-10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPFPXGFIBHGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306888 |
Source
|
Record name | β,β,4-Trimethylbenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22490-58-0 |
Source
|
Record name | β,β,4-Trimethylbenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22490-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β,β,4-Trimethylbenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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